molecular formula C12H24 B1581752 1,3-Diisopropylcyclohexane CAS No. 7045-70-7

1,3-Diisopropylcyclohexane

Cat. No. B1581752
CAS RN: 7045-70-7
M. Wt: 168.32 g/mol
InChI Key: WDTCMYUFBNCSKK-UHFFFAOYSA-N
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Description

1,3-Diisopropylcyclohexane is an organic compound with the chemical formula C<sub>12</sub>H<sub>24</sub> . It belongs to the class of cycloalkanes and is characterized by its unique structural arrangement. The compound consists of a cyclohexane ring with two isopropyl (2-methylpropyl) groups attached at the 1 and 3 positions.



Synthesis Analysis

The synthesis of 1,3-Diisopropylcyclohexane involves the alkylation of cyclohexane using isopropyl halides (such as isopropyl bromide or isopropyl chloride) under suitable conditions. The reaction typically occurs via a nucleophilic substitution mechanism, resulting in the formation of the desired product.



Molecular Structure Analysis

1,3-Diisopropylcyclohexane adopts a chair conformation for its cyclohexane ring. The two isopropyl groups are equatorial, minimizing steric interactions. The compound’s three-dimensional structure plays a crucial role in its physical properties and reactivity.



Chemical Reactions Analysis


  • Hydrogenation : The double bonds in 1,3-Diisopropylcyclohexane can be selectively hydrogenated to form the corresponding cyclohexane derivative.

  • Substitution Reactions : The isopropyl groups can undergo substitution reactions, leading to various functionalized derivatives.

  • Ring-Opening Reactions : Under specific conditions, ring-opening reactions can occur, yielding open-chain compounds.



Physical And Chemical Properties Analysis


  • Melting Point : 1,3-Diisopropylcyclohexane typically melts around -30°C .

  • Boiling Point : The compound has a boiling point of approximately 170°C .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

  • Density : The density of 1,3-Diisopropylcyclohexane is around 0.8 g/cm<sup>3</sup> .


Scientific Research Applications

1. Flame Retardant Constituent

1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), closely related to 1,3-Diisopropylcyclohexane, is primarily used as an additive flame retardant. It consists of diastereoisomers such as alpha-TBECH and beta-TBECH. This compound has been found in the blubber extracts of Canadian Arctic beluga, indicating its persistence in the environment (Tomy et al., 2008).

2. Conformational Analysis in Chemical Synthesis

The structural investigation of 1,3-dioxanes, six-membered heteroanalogs of cyclohexane, which includes 1,3-Diisopropylcyclohexane, is essential due to their valuable pharmacological properties and applications in fine organic synthesis. Computational simulations play a crucial role in understanding their conformational isomerization, which is pivotal in chemical synthesis (Kuznetsov et al., 2009).

3. Catalyst in Enantioselective Synthesis

1,3-Diisopropylcyclohexane derivatives, such as 2,5-Diisopropylcyclohexane-1,4-bis(indenyl)titanium Dichloride, have been used as catalysts for enantioselective synthesis, particularly in the pinacol coupling of benzaldehyde. Such catalysts are critical in producing chiral compounds, which have wide applications in drug synthesis and other areas of medicinal chemistry (Halterman et al., 2000).

4. Polymerization Initiator

1,3-Diisopropenylbenzene, related to 1,3-Diisopropylcyclohexane, serves as a difunctional initiator in anionic polymerization processes. This application is significant in the field of polymer chemistry, where controlled polymerization is essential for creating specific polymer architectures (Yu et al., 1996).

5. Optical and Dielectric Material Applications

1,3-Dioxolane derivatives, closely related to 1,3-Diisopropylcyclohexane, have been used to enhance the dielectric and optical anisotropy of liquid crystals. This is particularly significant for applications in display technologies and optical devices (Chen et al., 2015).

6. Medicinal Chemistry: Asymmetric Synthesis

In medicinal chemistry, the catalytic asymmetric 1,3-dipolar cycloaddition of nitrile oxides to an achiral allyl alcohol using diisopropyl tartrate as a chiral auxiliary demonstrates the relevance of 1,3-Diisopropylcyclohexane derivatives. This method allows for the creation of highly enantioselective compounds, crucial in drug development (ShimizuMakoto et al., 1996).

7. Conformational Studies in Organic Chemistry

1,3-Diisopropylcyclohexane and its derivatives have been the subject of extensive conformational studies, which are vital in understanding the physical and chemical properties of organic compounds. These studies have implications in synthetic strategy development and prediction of molecular behavior (Wiberg et al., 1999).

Safety And Hazards

1,3-Diisopropylcyclohexane is generally considered to be of low toxicity. However, as with any chemical, proper handling, storage, and disposal procedures should be followed. Avoid inhalation, skin contact, and ingestion. Always consult safety data sheets (SDS) for specific safety information.


Future Directions

Research on 1,3-Diisopropylcyclohexane could explore:



  • Functionalization : Developing new derivatives with modified properties.

  • Catalytic Transformations : Investigating catalytic methods for its synthesis.

  • Biological Applications : Exploring potential applications in drug design or materials science.


properties

IUPAC Name

1,3-di(propan-2-yl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-9(2)11-6-5-7-12(8-11)10(3)4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTCMYUFBNCSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334937
Record name 1,3-Diisopropyl cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diisopropylcyclohexane

CAS RN

7045-70-7
Record name 1,3-Diisopropyl cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIISOPROPYLCYCLOHEXANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
TJ Bruno, TJ Fortin, TM Lovestead… - Journal of Chemical & …, 2012 - ACS Publications
The complex nature of finished fuels makes definitive studies on composition and combustion properties very difficult and uncertain. This has led to the adoption of fuel surrogate …
Number of citations: 8 pubs.acs.org
RV Gough, JA Widegren, TJ Bruno - Industrial & Engineering …, 2013 - ACS Publications
Recent surrogate diesel fuel mixture development identified the need for a multiply substituted, low cetane number, high molecular mass monocycloalkane component. On the basis of a …
Number of citations: 13 pubs.acs.org
NL Allinger, SE Hu - The Journal of Organic Chemistry, 1962 - ACS Publications
The thermodynamic quantities for the isomerization of an isopropyl group from an axial to an equatorial position on a cyclohexane ring havebeen calculated to be: AH2m0—1.63 kcal./…
Number of citations: 41 pubs.acs.org
LE Caceres-Martinez, JS Lopez, RA Dagle, R Gillespie… - Fuel, 2024 - Elsevier
This work focuses on the influence of adding various cyclohexanes on the volumetric and gravimetric energy content, density, and kinematic viscosity of Jet A. Mixtures of Jet-A and …
Number of citations: 3 www.sciencedirect.com
SM Shevchenko, BS Zhorov - Theoretical and Experimental Chemistry, 1978 - Springer
A rise in the volume of substituents leads to an increase in the difference in the entropies of internal rotation, respectively, of 1, 3-and 1, 2-dialkylcyclohexanes, in the order methyl-ethyl-…
Number of citations: 2 link.springer.com
DW Theobald - Tetrahedron, 1964 - Elsevier
The chemistry of some compounds related to (+)-6β-hydroxy-7β(H)-eudesm-4-en-3-one (IV) is described. The stereochemistry of the reduction products of both (+)-7β(H)-eudesm-4-en-3…
Number of citations: 5 www.sciencedirect.com
JA Widegren, TJ Bruno - Industrial & Engineering Chemistry …, 2009 - ACS Publications
As part of a large-scale thermophysical property measurement project, the decomposition kinetics of propylcyclohexane was investigated. Decomposition reactions were performed at …
Number of citations: 31 pubs.acs.org
B Ashrafi, MH Tootoonchi, R Bardsley… - Colloids and Surfaces B …, 2018 - Elsevier
Background Research into injectable volatile anesthetics has been ongoing for approximately 40 years, with limited success, in an attempt to address the deficiencies of inhalational …
Number of citations: 8 www.sciencedirect.com
TF Gardler - 2014 - search.proquest.com
This research proposes that analysis of greater depth can be performed on fuels to help understand their composition better than what is currently performed. At present, there is a …
Number of citations: 2 search.proquest.com
ZZ Johnson - 2015 - search.proquest.com
The purpose of this research was to develop a method to determine the percentage of straight and branched paraffins in aviation biofuels. Twenty three paraffins with carbon number …
Number of citations: 0 search.proquest.com

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